5-(4-Fluorophenyl)pentan-1-ol is a versatile, bifunctional building block characterized by a lipophilic para-fluorinated aromatic ring and a reactive primary hydroxyl group, separated by a flexible five-carbon aliphatic spacer. In procurement and process chemistry, this compound is highly valued as a precursor because it combines the metabolic stability imparted by the terminal fluorine atom with the synthetic malleability of a primary alcohol [1]. Unlike shorter-chain analogs or non-halogenated variants, it provides a specific balance of lipophilicity and spatial extension, making it a critical starting material for synthesizing advanced active pharmaceutical ingredients (APIs), specialty surfactants, and targeted molecular linkers.
Substituting 5-(4-Fluorophenyl)pentan-1-ol with its non-fluorinated counterpart, 5-phenylpentan-1-ol, introduces a significant metabolic liability, as the unprotected para-position is highly susceptible to cytochrome P450-mediated oxidation in downstream biological applications [1]. Attempting to use shorter-chain homologs, such as 4-(4-fluorophenyl)butan-1-ol, fundamentally alters the spatial geometry, reducing the linker extension by approximately 1.3 Å and disrupting critical structure-activity relationships (SAR) in bidentate ligands [2]. Furthermore, substituting with the oxidized form, 5-(4-fluorophenyl)pentanoic acid, restricts the synthetic workflow to acylation reactions, forcing an additional, costly reduction step if an electrophilic alkylating agent is required for the process route.
The incorporation of a fluorine atom at the para-position of the phenyl ring provides a robust metabolic shield compared to the non-fluorinated analog. The high bond dissociation energy of the C-F bond effectively blocks para-hydroxylation, a common degradation pathway for phenylalkyl compounds [1]. This structural feature ensures that downstream derivatives maintain higher in vivo half-lives, making this specific precursor critical for pharmaceutical development.
| Evidence Dimension | C-X Bond Dissociation Energy (Metabolic Resistance) |
| Target Compound Data | C-F bond energy ~485 kJ/mol |
| Comparator Or Baseline | 5-Phenylpentan-1-ol (C-H bond energy ~410 kJ/mol) |
| Quantified Difference | +75 kJ/mol increase in bond strength at the para-position |
| Conditions | Cytochrome P450 oxidative metabolism models |
Procuring the para-fluorinated precursor eliminates the need for downstream structural modifications to correct metabolic liabilities, directly improving the pharmacokinetic profiles of synthesized APIs.
The five-carbon aliphatic chain of 5-(4-Fluorophenyl)pentan-1-ol provides a specific spatial extension that is critical for designing targeted bidentate molecules. Compared to the shorter 4-(4-fluorophenyl)butan-1-ol, the pentyl spacer increases the maximum extended distance between the aromatic ring and the terminal functional group [1]. This precise geometry is often required to bridge binding pockets without inducing steric clashes.
| Evidence Dimension | Maximum Extended Spacer Length |
| Target Compound Data | ~6.3 Å (5-carbon chain) |
| Comparator Or Baseline | 4-(4-Fluorophenyl)butan-1-ol (~5.0 Å, 4-carbon chain) |
| Quantified Difference | +1.3 Å in spatial extension |
| Conditions | In silico 3D conformation modeling (extended anti-periplanar state) |
Selecting the exact 5-carbon spacer is critical for procurement when synthesizing bifunctional degraders or linkers where a 1-2 Å difference dictates target engagement success.
As a primary alcohol, 5-(4-Fluorophenyl)pentan-1-ol offers greater synthetic efficiency compared to its oxidized counterpart, 5-(4-fluorophenyl)pentanoic acid. The primary hydroxyl group can be directly and quantitatively converted into highly reactive leaving groups, such as mesylates or tosylates, facilitating immediate downstream SN2 alkylation reactions [1]. Utilizing the acid would require a preliminary reduction step, increasing process time and reagent consumption.
| Evidence Dimension | Steps to Electrophilic Alkylating Agent |
| Target Compound Data | 1 step (direct sulfonylation, >90% yield) |
| Comparator Or Baseline | 5-(4-Fluorophenyl)pentanoic acid (2 steps: reduction then sulfonylation) |
| Quantified Difference | Elimination of 1 synthetic step and associated reducing agent costs |
| Conditions | Standard process chemistry scale-up conditions |
Procuring the alcohol form directly accelerates manufacturing timelines and reduces the cost of goods (COGs) by bypassing unnecessary reduction steps.
The presence of the fluorine atom subtly increases the lipophilicity of the molecule without adding significant steric bulk. 5-(4-Fluorophenyl)pentan-1-ol exhibits a higher partition coefficient (LogP) compared to the non-fluorinated 5-phenylpentan-1-ol [1]. This property is highly advantageous when the compound is used as a lipophilic tail in the synthesis of specialty surfactants or membrane-permeable drug candidates.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | cLogP ~2.8 |
| Comparator Or Baseline | 5-Phenylpentan-1-ol (cLogP ~2.4) |
| Quantified Difference | +0.4 log units |
| Conditions | Standard octanol-water partition prediction models |
The enhanced lipophilicity improves the formulation compatibility and passive membrane permeability of downstream products, justifying the selection of the fluorinated variant.
Driven by the high C-F bond dissociation energy detailed in Section 3, this compound is a highly suitable starting material for synthesizing CNS-active drugs or systemic therapeutics where preventing para-hydroxylation is critical for extending in vivo half-life [1].
The precise 6.3 Å extension provided by the 5-carbon aliphatic chain makes this alcohol an effective building block for constructing flexible, lipophilic linkers in bifunctional molecules, ensuring optimal spatial separation between target-binding and ligase-binding domains without steric interference [2].
Leveraging its enhanced lipophilicity (cLogP ~2.8) and reactive primary hydroxyl group, 5-(4-Fluorophenyl)pentan-1-ol is highly suited for direct conversion into functionalized surfactants, providing specific interfacial properties and chemical stability in harsh industrial formulations [3].